molecular formula C16H13BrN2O3 B3670670 (5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B3670670
M. Wt: 361.19 g/mol
InChI Key: YUORTNGXXABLQH-RIYZIHGNSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methylfuran group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with a suitable diketone under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenylmethyl group, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the methylfuran group: This can be done through a condensation reaction between the imidazolidine-2,4-dione core and a methylfuran aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl and methylfuran groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in that it contains halogenated aromatic rings.

    Steviol glycosides: Similar in that they have complex organic structures with multiple functional groups.

Uniqueness

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione is unique due to its combination of a bromophenyl group and a methylfuran group attached to an imidazolidine-2,4-dione core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other compounds.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-10-2-7-13(22-10)8-14-15(20)19(16(21)18-14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUORTNGXXABLQH-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 2
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 3
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 4
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 5
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 6
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

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